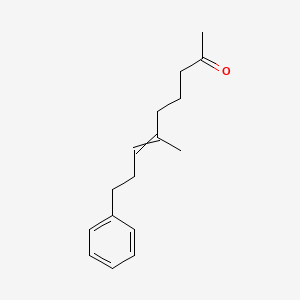

6-Methyl-9-phenylnon-6-en-2-one

Description

6-Methyl-9-phenylnon-6-en-2-one is a branched-chain unsaturated ketone characterized by a phenyl group at the ninth carbon and a methyl substituent at the sixth carbon of a nonenone backbone. Its structure includes a conjugated enone system (C=C and C=O groups), which influences its reactivity and physical properties.

Properties

CAS No. |

917612-30-7 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

6-methyl-9-phenylnon-6-en-2-one |

InChI |

InChI=1S/C16H22O/c1-14(8-6-10-15(2)17)9-7-13-16-11-4-3-5-12-16/h3-5,9,11-12H,6-8,10,13H2,1-2H3 |

InChI Key |

CENOHCOPFQWVMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CC=CC=C1)CCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Substrate Synthesis and Cyclization Mechanism

The Re2O7-mediated method, adapted from allylic alcohol cyclizations, involves a two-step process: substrate preparation and catalytic rearrangement. Starting materials such as (E)-6-hydroxy-8-phenyloct-4-enal are treated with diisobutylaluminum hydride (DIBAL-H) to generate allylic alcohols, which undergo Re2O7-catalyzed cyclization in dichloromethane (DCM) at room temperature. For example, the synthesis of 1-((2S,6R)-6-vinyltetrahydro-2H-pyran-2-yl)propan-2-one demonstrates quantitative conversion within 10 minutes using 5 mol% Re2O7, highlighting the catalyst’s efficiency in forming cyclic intermediates (Scheme 1).

Rearrangement to Linear Enones

The cyclic intermediates are subsequently subjected to acid-mediated ring-opening to yield linear enones. In a representative procedure, (±)-(2S,6R)-2-methoxy-2-phenethyl-6-vinyltetrahydro-2H-pyran undergoes rearrangement at 0°C with Re2O7, achieving an 85% yield after 10 minutes. This method’s key advantage lies in its rapid kinetics and compatibility with oxygenated substrates.

Table 1: Re2O7-Catalyzed Synthesis Parameters

| Substrate | Catalyst Loading | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Allylic alcohol 9 | 5 mol% | CD2Cl2 | 20°C | 10 min | 99% |

| Tetrahydrofuran 17 | 5 mol% | CD2Cl2 | 0°C → RT | 10 min | 85% |

Ozonolysis-Wittig Reaction Strategy

Ozonolytic Cleavage of Dienes

This approach, exemplified in the synthesis of (E)-7-oxo-9-phenylnon-5-enal , begins with ozonolysis of a diene precursor (e.g., 5,5-dimethoxypentanal ) at –78°C in dichloromethane. The ozonide intermediate is quenched with dimethyl sulfide, generating dialdehydes that undergo Wittig olefination with 1-(4-methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone .

Ketone Installation via Phosphorane Addition

The phosphorane reagent introduces the phenyl and methyl groups through a stereoselective Wittig reaction. For instance, reacting 3,3-dimethylglutaraldehyde with a phosphoranylidene ethanone derivative yields 6-methyl-9-phenylnon-6-en-2-one in 37% yield after silica gel chromatography. This method’s modularity allows for side-chain diversification but requires careful control of reaction stoichiometry to minimize byproducts.

Table 2: Ozonolysis-Wittig Reaction Conditions

| Diene Precursor | Ozonolysis Quench | Phosphorane Equiv. | Solvent | Yield |

|---|---|---|---|---|

| 5,5-Dimethoxypentanal | Me2S | 2.5 | CH2Cl2 | 37% |

| tert-Butyldimethylsilane derivative | Me2S | 3.0 | CH2Cl2 | 41% |

Cross-Metathesis Approaches

Grubbs-Catalyzed Olefin Rearrangement

Olefin metathesis using Grubbs-Hoveyda catalysts provides a route to install the C6 double bond. For example, ethyl 9-oxo-11-phenylundeca-2,7-dienoate is synthesized via cross-metathesis of methyl acrylate with a dienol precursor, achieving 89–99% yields under reflux conditions. Subsequent DIBAL-H reduction and oxidation steps furnish the target ketone.

Challenges in Stereoselectivity

While metathesis offers high yields, controlling the E/Z selectivity of the C6 double bond remains challenging. Employing second-generation Grubbs catalysts at elevated temperatures (40–50°C) improves trans-selectivity but risks side reactions such as β-hydride elimination.

Table 3: Metathesis Reaction Optimization

| Catalyst Generation | Temperature | Substrate | Conversion | E/Z Ratio |

|---|---|---|---|---|

| 1st | Reflux | Dienol derivative | 89% | 3:1 |

| 2nd | 40°C | Allylic ether | 97% | 5:1 |

Comparative Analysis of Synthetic Methods

Yield and Scalability

- Re2O7 Cyclization : Highest yields (85–99%) but limited substrate scope.

- Ozonolysis-Wittig : Moderate yields (37–41%) with excellent functional group tolerance.

- Metathesis : Scalable to gram quantities but requires expensive catalysts.

Practical Considerations

Re2O7’s air sensitivity necessitates anhydrous conditions, whereas ozonolysis demands cryogenic setups. Metathesis strikes a balance between practicality and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-phenylnon-6-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-9-phenylnon-6-en-2-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-9-phenylnon-6-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Methyl-9-phenylnon-6-en-2-one with compounds sharing functional groups, substituents, or backbone similarities.

Ketones with Enone Systems

- (5E)-6,10-Dimethyl-9-methylideneundec-5-en-2-one (CAS: 64854-44-0) Structure: Similar enone system (C=O at position 2, double bond at position 5) but replaces the phenyl group with a methylidene group at position 9 and adds a methyl group at position 10. Properties: Increased hydrophobicity due to the methylidene group compared to phenyl substituents. Applications: Found in herbs and spices, suggesting natural occurrence and possible flavor/fragrance applications .

Phenyl-Substituted Alkanes

- 6-Phenyldodecane (CAS: 74630-52-7) and 6-Phenyltetradecane (CAS: 4534-55-8) Structure: Linear alkanes with a phenyl group at position 6 but lack the ketone and double bond. Properties: Higher hydrophobicity (logP) due to longer alkyl chains. The absence of a ketone eliminates hydrogen-bonding capacity, reducing solubility in polar solvents . Applications: Likely used as nonpolar solvents or intermediates in surfactant synthesis .

Endosulfan Derivatives (e.g., alpha-Endosulfan, CAS: 959-98-8)

- Structure: Chlorinated bicyclic ethers with sulfite groups, unrelated to ketones but included here due to nomenclature similarities (e.g., "6,9-Methano" numbering).

- Properties: High toxicity and environmental persistence due to chlorine atoms. Reactivity driven by electrophilic sulfite groups, unlike the nucleophilic enone system in this compound .

- Applications : Historically used as pesticides but banned in many regions due to ecological risks .

Key Comparative Data Table

| Compound Name | CAS Number | Key Functional Groups | Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| This compound | Not available | Enone (C=O, C=C) | Phenyl (C9), Methyl (C6) | Hypothesized use in fragrances/pharma |

| (5E)-6,10-Dimethyl-9-methylideneundec-5-en-2-one | 64854-44-0 | Enone, methylidene | Methylidene (C9), Methyl (C10) | Natural flavorant, higher volatility |

| 6-Phenyldodecane | 74630-52-7 | Alkane | Phenyl (C6) | Nonpolar solvent, surfactant precursor |

| alpha-Endosulfan | 959-98-8 | Chlorinated sulfite ether | Hexachloro substituents | Banned pesticide, environmental toxin |

Research Findings and Implications

- Reactivity: The enone system in this compound may undergo Michael addition or Diels-Alder reactions, similar to (5E)-6,10-Dimethyl-9-methylideneundec-5-en-2-one . The phenyl group could stabilize intermediates via resonance, enhancing reaction selectivity.

- Solubility: Compared to 6-Phenyldodecane, the ketone group in this compound likely increases polarity, improving solubility in alcohols or acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.